2-formylpyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-Formylpyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the second position and a carboxylic acid group at the third position of the pyridine ring, with the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formylpyridine-3-carboxylic acid hydrochloride typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Formylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Pyridine-3,3-dicarboxylic acid.
Reduction: 2-Hydroxymethylpyridine-3-carboxylic acid.
Substitution: Depending on the nucleophile, various substituted pyridine derivatives.
Scientific Research Applications
2-Formylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-formylpyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
3-Carboxypyridine: Lacks the formyl group, limiting its reactivity in formylation reactions.
2-Pyridinecarboxaldehyde: Similar structure but without the carboxylic acid group.
Uniqueness
2-Formylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-formylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWBLEAAFVOMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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